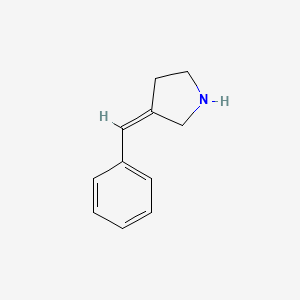

3-Benzylidenepyrrolidine

CAS No.:

Cat. No.: VC17908125

Molecular Formula: C11H13N

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13N |

|---|---|

| Molecular Weight | 159.23 g/mol |

| IUPAC Name | (3Z)-3-benzylidenepyrrolidine |

| Standard InChI | InChI=1S/C11H13N/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-5,8,12H,6-7,9H2/b11-8- |

| Standard InChI Key | OFQRJBGTLDHGCT-FLIBITNWSA-N |

| Isomeric SMILES | C\1CNC/C1=C\C2=CC=CC=C2 |

| Canonical SMILES | C1CNCC1=CC2=CC=CC=C2 |

Introduction

Structural and Chemical Properties of 3-Benzylidenepyrrolidine

Molecular Architecture

3-Benzylidenepyrrolidine consists of a pyrrolidine ring (C₄H₈N) with a benzylidene group (C₆H₅–CH=) attached at the 3-position. The benzylidene moiety introduces a planar, conjugated π-system, which influences electronic distribution and steric interactions. This hybrid structure enhances rigidity compared to unsubstituted pyrrolidine, potentially affecting its reactivity and binding affinity in biological systems .

Physicochemical Characteristics

While direct measurements for 3-benzylidenepyrrolidine are unavailable, extrapolations from analogous compounds suggest the following properties:

The benzylidene group likely reduces water solubility compared to simpler pyrrolidines due to increased hydrophobicity. The compound is expected to exhibit air sensitivity and hygroscopicity, necessitating storage under inert conditions .

Synthetic Methodologies

1,3-Dipolar Cycloaddition

A scalable route to 3-substituted pyrrolidines involves 1,3-dipolar cycloaddition of azomethine ylides with alkenes. For example, 3-borylated pyrrolidines are synthesized via reactions between N-benzyl azomethine ylides and alkenyl boronates in LiF/DMSO at 110°C . Adapting this method, 3-benzylidenepyrrolidine could be synthesized using a benzylidene-containing dipolarophile:

Pharmacological and Industrial Applications

Biological Activity

Pyrrolidine derivatives exhibit broad pharmacological activities, as highlighted in recent reviews :

-

Antimicrobial Effects: Pyrrolidine-thiazole hybrids show MIC values of 21.70–30.53 µg/mL against Staphylococcus aureus and Bacillus cereus, comparable to gentamicin .

-

Enzyme Inhibition: N-Benzoylthiourea-pyrrolidines inhibit acetylcholinesterase (AChE) with IC₅₀ values as low as 0.029 µM, surpassing reference drugs like tacrine .

-

Anticancer Potential: Dispiro indeno pyrrolidines demonstrate IC₅₀ values of 55.79 µg/mL against CCRF-CM cell lines, matching doxorubicin’s efficacy .

While 3-benzylidenepyrrolidine’s specific activities remain unstudied, its structural similarity to these compounds suggests potential in drug discovery.

Material Science Applications

The benzylidene group’s rigidity and π-conjugation make 3-benzylidenepyrrolidine a candidate for:

-

Ligand Design: Chelation of metal ions in catalytic systems.

-

Polymer Modification: Enhancing thermal stability in polyamides or polyurethanes.

Future Research Directions

-

Synthetic Optimization: Developing enantioselective routes for chiral 3-benzylidenepyrrolidine derivatives.

-

Biological Screening: Evaluating antimicrobial, anticancer, and enzyme inhibition profiles.

-

Computational Studies: DFT calculations to predict reactivity and binding modes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume